Cas no 2172229-32-0 (4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid)

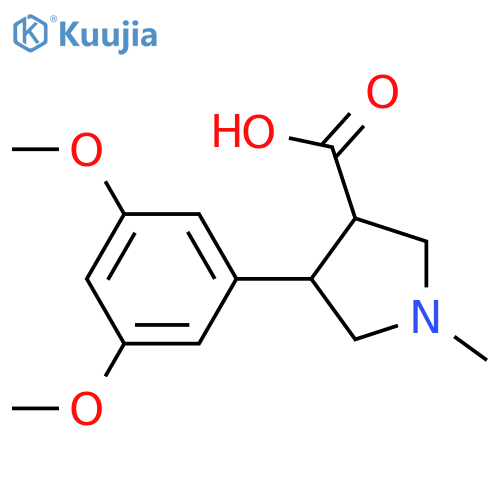

2172229-32-0 structure

商品名:4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

- AKOS040799719

- 2172229-32-0

- F1911-4011

- EN300-1454964

-

- インチ: 1S/C14H19NO4/c1-15-7-12(13(8-15)14(16)17)9-4-10(18-2)6-11(5-9)19-3/h4-6,12-13H,7-8H2,1-3H3,(H,16,17)

- InChIKey: JBAXOSJGTHRUAR-UHFFFAOYSA-N

- ほほえんだ: OC(C1CN(C)CC1C1C=C(C=C(C=1)OC)OC)=O

計算された属性

- せいみつぶんしりょう: 265.13140809g/mol

- どういたいしつりょう: 265.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59Ų

- 疎水性パラメータ計算基準値(XlogP): -1

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1454964-0.1g |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 95.0% | 0.1g |

$779.0 | 2025-02-21 | |

| Enamine | EN300-1454964-0.25g |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 95.0% | 0.25g |

$814.0 | 2025-02-21 | |

| Enamine | EN300-1454964-0.5g |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 95.0% | 0.5g |

$849.0 | 2025-02-21 | |

| Enamine | EN300-1454964-5000mg |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 5000mg |

$2566.0 | 2023-09-29 | ||

| Enamine | EN300-1454964-1000mg |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 1000mg |

$884.0 | 2023-09-29 | ||

| Enamine | EN300-1454964-5.0g |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 95.0% | 5.0g |

$2566.0 | 2025-02-21 | |

| Enamine | EN300-1454964-10.0g |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 95.0% | 10.0g |

$3807.0 | 2025-02-21 | |

| Enamine | EN300-1454964-2500mg |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 2500mg |

$1735.0 | 2023-09-29 | ||

| Enamine | EN300-1454964-100mg |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 100mg |

$779.0 | 2023-09-29 | ||

| Enamine | EN300-1454964-250mg |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |

2172229-32-0 | 250mg |

$814.0 | 2023-09-29 |

4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

2172229-32-0 (4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量